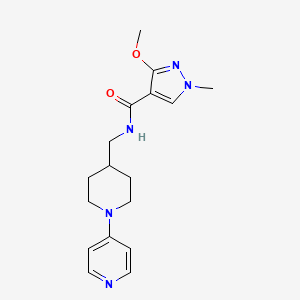
3-methoxy-1-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-1-methyl-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C17H23N5O2 and its molecular weight is 329.404. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Discovery of Novel Inhibitors and Receptor Binding Assays
Research has led to the discovery of novel molecules with significant potential as inhibitors for various enzymes and receptors. A study highlighted the synthesis and optimization of 3-quinoline carboxamides as potent, selective, and orally bioavailable inhibitors of ataxia telangiectasia mutated (ATM) kinase. These inhibitors showcase potential for further exploration in disease models, emphasizing their role in understanding ATM kinase's function in cellular processes (Degorce et al., 2016).
Additionally, the development of G protein-biased dopaminergics, incorporating a pyrazolo[1,5-a]pyridine substructure, demonstrates a novel approach to designing therapeutics targeting dopamine receptors. These compounds, through their selective activation of G proteins over β-arrestin recruitment, provide a foundation for creating more effective and side-effect-free treatments for psychiatric disorders (Möller et al., 2017).
Synthesis and Characterization of Heterocyclic Compounds
The synthesis of novel heterocyclic compounds offers insights into potential pharmacological applications. For instance, the synthesis of pyrazolo[1,5-a]pyrimidine derivatives and their evaluation for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma cells highlights the therapeutic potential of these compounds in cancer treatment (Hassan et al., 2014). This research exemplifies the ongoing efforts to discover new compounds with potential anticancer properties.
Catalysis and Organic Synthesis
Studies in catalysis and organic synthesis have led to the development of efficient methods for creating complex molecules. The microwave-assisted direct amidation of ethyl 1-phenyl-5-hydroxy-1H-pyrazole-4-carboxylate, resulting in carboxamides in good yields, demonstrates advancements in synthetic methodologies, facilitating the production of compounds for further pharmacological testing (Milosevic et al., 2015).
Antimicrobial and Antifungal Activities
The exploration of new compounds for antimicrobial and antifungal applications remains a critical area of research. The synthesis of new pyridine derivatives and their evaluation for antimicrobial activity introduces potential new agents for combating microbial infections. Such studies are essential for addressing the growing concern of antibiotic resistance and finding new therapeutic strategies (Patel et al., 2011).
Eigenschaften
IUPAC Name |
3-methoxy-1-methyl-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O2/c1-21-12-15(17(20-21)24-2)16(23)19-11-13-5-9-22(10-6-13)14-3-7-18-8-4-14/h3-4,7-8,12-13H,5-6,9-11H2,1-2H3,(H,19,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBXKUULAILIOTK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[(Methylsulfanyl)methyl]-1-benzofuran-2-carboxylic acid](/img/structure/B2371859.png)
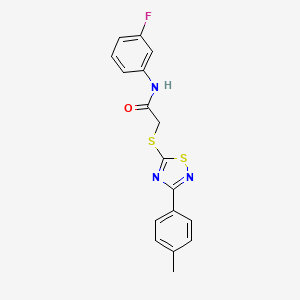
![5-acetamido-N-(2-methoxybenzyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2371862.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)-N-((tetrahydrofuran-2-yl)methyl)piperidine-2-carboxamide](/img/structure/B2371863.png)
![N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2371865.png)
![4-[2-(Trifluoroacetyl)hydrazino]benzoic acid](/img/structure/B2371866.png)
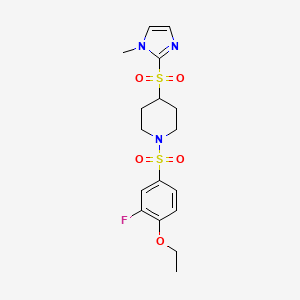
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-phenylquinoline-4-carboxamide](/img/structure/B2371873.png)

![1-[3-(2-Fluorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one](/img/structure/B2371875.png)
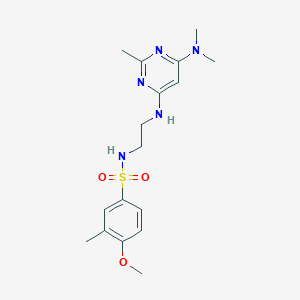
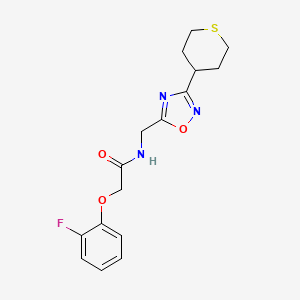
![1,1-Bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2371881.png)
![4-fluoro-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)benzamide](/img/structure/B2371882.png)
